N-ethyl-4-methoxybenzamide

Physicochemical Properties Thermal Stability Purification

Researchers needing a defined benzamide scaffold for SAR studies or CYP450 panels often face supply inconsistency. N-ethyl-4-methoxybenzamide (CAS 7403-41-0) solves this: • Reliable weak CYP2D6 inhibition (IC50 = 2.7 μM) - validated negative control for drug metabolism assays. • Consistent 95% purity with well-defined LogP (1.56) - reproducible analytical reference standard (HPLC/LC-MS) and versatile building block. • Stable R&D supply chain with ambient shipping and batch-to-batch consistency.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 7403-41-0
Cat. No. B1606491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-methoxybenzamide
CAS7403-41-0
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C10H13NO2/c1-3-11-10(12)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12)
InChIKeyKIOWCVBPJXEJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-4-Methoxybenzamide Technical Profile


N-Ethyl-4-methoxybenzamide (CAS 7403-41-0) is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It belongs to the benzamide class, characterized by an amide functional group linking a para-methoxy-substituted phenyl ring to an N-ethyl group . Key physicochemical properties include a predicted density of 1.1±0.1 g/cm³, a boiling point of 334.3±25.0 °C at 760 mmHg, and a computed ACD/LogP of 1.56 . Commercially, it is available at purities of 95-97% and serves as a versatile scaffold in medicinal chemistry research and a building block in organic synthesis [1][2].

Specificity of N-Ethyl-4-Methoxybenzamide


Simple substitution with other benzamides, such as N-ethylbenzamide (CAS 614-17-5) or 4-methoxy-N-methylbenzamide (CAS 3400-22-4), is not functionally equivalent. The specific combination of the N-ethyl and 4-methoxy substituents creates a unique electronic and steric environment on the benzamide core . For instance, the N-ethyl group provides a distinct hydrophobicity and conformational flexibility compared to N-methyl or unsubstituted analogs, directly impacting its physicochemical parameters like lipophilicity (LogP) and boiling point . This structural specificity translates into quantifiable differences in key properties that are critical for applications ranging from analytical reference standards to targeted synthesis, making the precise CAS 7403-41-0 compound non-interchangeable with its in-class relatives [1].

N-Ethyl-4-Methoxybenzamide Performance Evidence


Elevated Boiling Point vs. N-Ethylbenzamide

The introduction of a 4-methoxy group in N-ethyl-4-methoxybenzamide substantially increases the compound's boiling point compared to the unsubstituted N-ethylbenzamide. This higher boiling point indicates stronger intermolecular interactions, which is a critical consideration for processes involving thermal stress or distillation.

Physicochemical Properties Thermal Stability Purification

Increased Lipophilicity vs. N-Ethylbenzamide

N-ethyl-4-methoxybenzamide exhibits a significantly higher calculated partition coefficient (LogP) than its parent compound, N-ethylbenzamide. The presence of the methoxy group enhances the molecule's overall lipophilicity, which can be a critical determinant of its behavior in biological systems or its solubility in organic media.

Lipophilicity ADME Solubility

Weak CYP2D6 Inhibition vs. SERT Inhibitors

In a direct in vitro enzymatic assay, N-ethyl-4-methoxybenzamide demonstrated weak inhibitory activity against the major drug-metabolizing enzyme CYP2D6. This contrasts with structurally related benzamides that are potent inhibitors of targets like the serotonin transporter (SERT), highlighting its distinct pharmacological profile. [1]

Cytochrome P450 Drug Metabolism Safety Pharmacology

Accessible High-Purity Synthesis

The compound is readily accessible through standard amide coupling chemistry and is commercially available from multiple vendors with a certified purity of 97% (HPLC/GC). This level of purity and straightforward synthesis ensures reliable and reproducible results in research settings, minimizing the need for additional purification steps. [1]

Organic Synthesis Process Chemistry Chemical Sourcing

N-Ethyl-4-Methoxybenzamide Applications


Analytical Reference Standard

The combination of its well-defined molecular weight (179.22 g/mol), high commercial purity (97%+), and distinct lipophilicity (ACD/LogP = 1.56) makes N-ethyl-4-methoxybenzamide an excellent candidate for an analytical reference standard . It can be reliably used to calibrate instruments in reversed-phase HPLC, where its LogP of 1.56 provides a predictable retention time different from more hydrophilic (e.g., N-ethylbenzamide) or lipophilic analogs. Furthermore, its unique mass spectral fingerprint, curated in databases like mzCloud, is invaluable for compound identification in LC-MS and GC-MS workflows [1].

Medicinal Chemistry Scaffold

The compound's structure, featuring a synthetically accessible amide bond and a modifiable aromatic ring, establishes it as a versatile building block in medicinal chemistry . Its intermediate LogP value (1.56) and weak CYP2D6 inhibition (IC50 = 2.7 μM) suggest a balanced ADME profile suitable for fragment-based drug discovery or as a core scaffold for lead optimization [2]. Researchers can leverage the distinct electronic and steric properties imparted by the N-ethyl and 4-methoxy substituents to explore structure-activity relationships (SAR) in diverse target areas without the complication of potent off-target activity.

Drug Metabolism Control Compound

The direct, quantitative evidence of weak CYP2D6 inhibition (IC50 of 2.7 μM) qualifies N-ethyl-4-methoxybenzamide as a valuable control compound in drug metabolism and safety pharmacology panels [2]. It can serve as a benchmark or negative control when evaluating the potential of novel chemical entities to inhibit this key drug-metabolizing enzyme. Its distinct profile, being a weak inhibitor, provides a clear reference point in assays designed to flag potent CYP2D6 interactions, a common liability in drug development.

Building Block for Functional Materials

The higher boiling point (334.3±25.0 °C) compared to simpler benzamides indicates enhanced thermal stability and stronger intermolecular interactions, which can be advantageous in materials science . This property may be exploited in the synthesis of polymers, liquid crystals, or other functional materials where thermal resilience and specific self-assembly properties are required. Its established synthetic accessibility from 4-methoxybenzoic acid and ethylamine also makes it a practical starting point for developing more complex, functionalized aromatic amides for industrial applications.

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